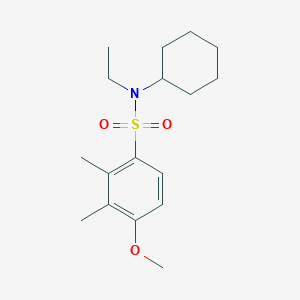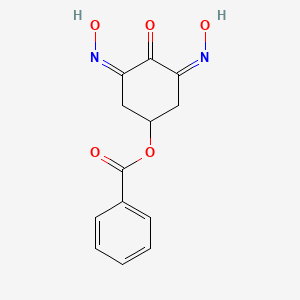![molecular formula C19H20FN3O B5849365 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of N-phenylbenzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib and is used as an anti-cancer drug. The compound has a broad spectrum of activity against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the inhibition of multiple protein kinases, including RAF kinases, VEGFR-2, PDGFR-B, and c-KIT. This leads to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is its broad spectrum of activity against various types of cancer. It is also well-tolerated by patients, with manageable side effects. However, the compound has limitations in terms of its efficacy against certain types of cancer and the development of drug resistance.
Direcciones Futuras
There are several future directions for the research and development of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide. These include the development of new analogs with improved efficacy and reduced toxicity, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer drugs. Additionally, the use of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide in other diseases, such as autoimmune disorders and infectious diseases, is also an area of interest for future research.
Conclusion:
In conclusion, 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is a promising anti-cancer drug that has shown efficacy against various types of cancer. Its mechanism of action involves the inhibition of multiple protein kinases, leading to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are limitations to its efficacy and the development of drug resistance, there are several future directions for research and development in this field.
Métodos De Síntesis
The synthesis method of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the condensation of 4-(diethylamino)-2-methylphenylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent coupling with 2-fluorobenzoyl chloride. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. The compound has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propiedades
IUPAC Name |
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-4-23(5-2)15-7-9-18(13(3)10-15)22-19(24)16-8-6-14(12-21)11-17(16)20/h6-11H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVLLPRACECCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)


![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)